molecular formula C26H27N5O2 B2723895 8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-30-5

8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2723895
CAS RN: 899987-30-5
M. Wt: 441.535
InChI Key: CQMCKOUHSXJKTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazo[2,1-f]purine core, followed by various substitutions to add the phenyl and propyl groups. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine core itself is a fused ring system, and the additional phenyl and propyl groups would add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The imidazo[2,1-f]purine core might undergo reactions typical of purines, while the phenyl and propyl groups might undergo reactions typical of aromatic and aliphatic hydrocarbons, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .

Scientific Research Applications

properties

IUPAC Name

6-(2,3-dimethylphenyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-17-10-8-14-21(19(17)3)31-18(2)16-30-22-23(27-25(30)31)28(4)26(33)29(24(22)32)15-9-13-20-11-6-5-7-12-20/h5-8,10-12,14,16H,9,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMCKOUHSXJKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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